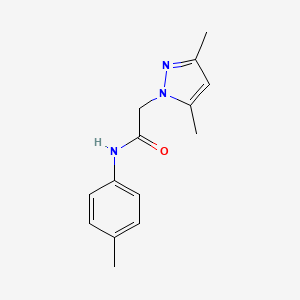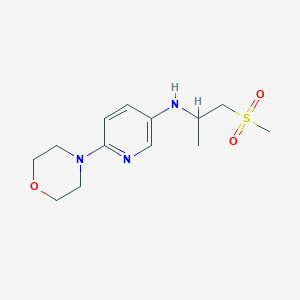
N-(1-methyl-6-oxopiperidin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-6-oxopiperidin-3-yl)methanesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential use in cancer therapy and other medical applications.
Wirkmechanismus
MS-275 works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histone proteins, leading to changes in gene expression that can result in the inhibition of cancer cell growth.
Biochemical and physiological effects:
MS-275 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MS-275 in lab experiments is its specificity for HDAC enzymes. It has been shown to have minimal effects on other enzymes and proteins, which can reduce the risk of off-target effects. However, one limitation of using MS-275 is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of MS-275. One area of focus is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of focus is the investigation of the potential use of MS-275 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of MS-275 in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases, is an area of active research.
Synthesemethoden
The synthesis of MS-275 involves the reaction of 6-oxopiperidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to form MS-275.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histone proteins, leading to changes in gene expression that can result in the inhibition of cancer cell growth.
Eigenschaften
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-9-5-6(3-4-7(9)10)8-13(2,11)12/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVRBOSLDGPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopiperidin-3-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)



![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
